4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound that is part of a broader class of biphenyl carboxylic acids. These compounds are characterized by a biphenyl structure where two benzene rings are connected by a single bond, and one of the rings is substituted with a tert-butyl group and a carboxylic acid group. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, including its reactivity and crystalline structure.
Synthesis Analysis
The synthesis of related compounds often involves the formation of key intermediates that are further functionalized to obtain the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound with a similar tert-butyl substitution, was achieved through a condensation reaction followed by cyclodehydration and hydrolysis . Another example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was prepared from L-alanine and involved multiple steps including resolution and dipeptide synthesis . These methods highlight the complexity and multi-step nature of synthesizing tert-butyl-substituted carboxylic acids.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups and carboxylic acid functionalities can be quite intricate. For example, (4-tert-Butylphenyl)acetic acid has a carboxylic acid group that is almost perpendicular to the benzene ring, and the tert-butyl unit is disordered over two sites . This suggests that the tert-butyl group can introduce steric hindrance, affecting the overall molecular conformation.
Chemical Reactions Analysis
Compounds with tert-butyl groups can participate in various chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates, for example, react with different electrophiles to yield α-substituted esters, which can be further processed to carboxylic acids or reduced to alcohols . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted carboxylic acids are influenced by the presence of the bulky tert-butyl group. This group can affect the boiling point, solubility, and crystalline structure of the compound. For instance, the crystal structure of (4-tert-Butylphenyl)acetic acid is stabilized by hydrogen bonding and the tert-butyl group contributes to the disorder in the crystal lattice . Similarly, the tert-butyl group in 4-(tert-Butyl)-4-nitro-1,1-biphenyl affects the molecule's reactivity and electronic properties, as indicated by the HOMO-LUMO energy gap .
Scientific Research Applications
Electrochemical Reactions
Electrochemically induced SRN1 reactions highlight the use of derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid. For instance, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was obtained selectively from 1,4-dichlorobenzene and further substituted to give various compounds including 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).
Site-Selective Electrophilic Substitution
Unprotected biphenyl-2-carboxylic acid, related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, can undergo site-selective electrophilic substitution. This process involves clean metalation with sec-butyllithium adjacent to the carboxylate, leading to products like fluorenone (Tilly et al., 2006).
Synthesis of Chromene Derivatives
Synthesis studies have explored the creation of 4H-chromene-2-carboxylic acid esters, which are significant for structural-activity relationship studies of antitumor antibiotics. One key intermediate synthesized is 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, related to the target compound (Li et al., 2013).
Polyamides Synthesis
Research on 4-tert-butylcatechol derivatives, closely related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, reveals their use in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit significant solubility, thermal stability, and are used to form transparent, flexible films (Hsiao et al., 2000).
Phthalocyanine Synthesis
Novel phthalonitriles with structures including 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene, closely related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, have been synthesized. These compounds are used in creating substances applied in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).
Solid-Phase Synthesis of Peptides
The compound 5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol (THAL), closely related to the target compound, is used as a linker for the solid-phase synthesis of peptide carboxylic acids. It's particularly beneficial for synthesizing sensitive peptides (Isidro-Llobet et al., 2008).
Safety And Hazards
The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
2-(4-tert-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545429 | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
84392-26-7 | |
Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84392-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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